REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:29])[C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[C:19]=2[N+:26]([O-])=O)=[N:14][CH:15]=1.O1CCCC1.C(=O)([O-])[O-].[K+].[K+]>O.O1CCOCC1>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:29])[C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[C:19]=2[NH2:26])=[N:14][CH:15]=1 |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
N-(5-chloropyridin-2-yl)-2-nitro-3-methoxybenzamide
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)NC(C1=C(C(=CC=C1)OC)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated of all volatiles in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)NC(C1=C(C(=CC=C1)OC)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |